9-n-Hexylfluorene
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H22 |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
9-hexyl-9H-fluorene |
InChI |
InChI=1S/C19H22/c1-2-3-4-5-10-15-16-11-6-8-13-18(16)19-14-9-7-12-17(15)19/h6-9,11-15H,2-5,10H2,1H3 |
InChI Key |
LZHSIVAEFPMRNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies for 9 N Hexylfluorene and Its Functionalized Analogues
Direct Synthesis of 9-n-Hexylfluorene and Related Fluorene (B118485) Derivatives
The introduction of alkyl chains at the 9-position of fluorene is a fundamental synthetic step, with various strategies employed to achieve mono- or di-substitution.
Alkylation at the 9-position of fluorene typically leverages the acidity of the methylene (B1212753) protons at this site (pKa = 23 in DMSO), allowing for the formation of a stable fluorenyl anion upon deprotonation. This anion then acts as a nucleophile, reacting with electrophiles such as alkyl halides. nih.gov
A common method for synthesizing 9,9-di-n-hexylfluorene involves the reaction of fluorene with n-butyllithium (n-BuLi) followed by the addition of n-hexyl bromide. For instance, to a solution of fluorene in absolute diethyl ether at -78 °C, n-butyllithium (2.5 M solution in hexane) is slowly added. After stirring, n-hexyl bromide is added dropwise, and the mixture is warmed to room temperature and stirred overnight. The crude product can then be purified by recrystallization from hexane, yielding 9,9-di-n-hexylfluorene with a reported yield of 68% and a melting point of 36-39 °C. fishersci.co.uk
For the preparation of 9-monoalkylfluorenes, including this compound, a general procedure involves treating fluorene with sodium in an appropriate alcohol (e.g., methanol) at elevated temperatures in a sealed vessel. This method has been successfully applied to various normal alcohols from C1 to C7. For this compound, a yield of 68% has been reported using this approach. wikipedia.org
The following table summarizes typical yields for 9-n-alkylfluorenes obtained via the sodium/alcohol method:
| 9-n-Alkylfluorene | Boiling Point (°C/mm Hg) | Yield (%) |
| 9-Ethylfluorene | 123–124/1 | 84 |
| 9-n-Propylfluorene | 126–128/1 | 72 |
| 9-n-Butylfluorene | 140/1 | 78 |
| 9-n-Pentylfluorene | 144–146/1 | 66 |
| This compound | 156–158/1 | 68 |
| 9-n-Heptylfluorene | 163–165/1 | 58 |
| 9-n-Octadecylfluorene | 65–66.4 (m.p.) | 92 |
| wikipedia.org |
More recent advancements in C-H alkylation in aqueous conditions have also been explored, aiming to inhibit fluorenone formation and selectively yield dialkyl-substituted fluorene monomers. Furthermore, transition-metal-free C-alkylation via a borrowing hydrogen pathway has been reported for the monoalkylation of fluorene with alcohols, offering an atom-economical and benign route. A simple and efficient protocol using t-BuOK as a catalyst for the alkylation of fluorene with alcohols has also been developed, affording 9-monoalkylfluorenes in near quantitative yields in many cases.
Oxidative coupling reactions present a versatile alternative to traditional cross-coupling methods for the synthesis of complex organic molecules, including monosubstituted fluorenes. These reactions involve the release of two electrons from reactants, captured by an oxidant. A modular and high-yielding synthetic approach to highly functionalized 9-monosubstituted fluorenes utilizes molybdenum(V) reagents in an oxidative intramolecular coupling reaction. This method is notable for its tolerance of various labile moieties, such as amides or iodo groups, and has been applied in the synthesis of precursors for pharmacologically important analogues. The Mo(V)-mediated oxidative intramolecular coupling of functionalized diphenylpropanone derivatives can lead to desired 9-substituted fluorenes in moderate yields.
Precursor Synthesis for Polymerization Involving 9,9-di-n-Hexylfluorene
9,9-Di-n-Hexylfluorene derivatives are widely utilized as monomers in the synthesis of conjugated polymers, particularly polyfluorenes, which are significant in organic light-emitting diodes (OLEDs) due to their pure blue emission, high charge-carrier mobility, and good processability. nih.gov
The synthesis of halogenated 9,9-di-n-hexylfluorene monomers, such as 2,7-dibromo-9,9-di-n-hexylfluorene, is a critical step for subsequent polymerization reactions. This typically involves a two-step process: first, the dialkylation of fluorene at the 9-position, followed by bromination at the 2,7-positions of the fluorene core. nih.gov
2,7-Dibromo-9,9-di-n-hexylfluorene (also known as 9,9-dihexyl-2,7-dibromofluorene) is a commercially available compound and an important intermediate for polymeric light-emitting diodes and OLED materials. Its synthesis can be achieved by treating 2,7-dibromofluorene (B93635) with 1-bromohexane (B126081) in the presence of a base like potassium tert-butoxide (t-BuOK). Alternatively, the bromination of 9,9-di-n-hexylfluorene can be performed using brominating agents like N-bromosuccinimide (NBS) in sulfuric acid, ensuring the reaction proceeds in the dark to prevent bromination of the aliphatic chains. nih.gov
For polymerization methods like Suzuki coupling, boronic acid or ester derivatives of 9,9-di-n-hexylfluorene are indispensable. 9,9-Di-n-hexylfluorene-2,7-diboronic acid is a key reagent in the synthesis of fluorene-based luminophores.
The synthesis of 9,9-di-n-hexylfluorene-2,7-diboronic acid typically proceeds from 2,7-dibromo-9,9-di-n-hexylfluorene. The dibrominated precursor is reacted with n-butyllithium (BuLi) to generate the dilithiated species, which is then quenched with triisopropylborate. Subsequent aqueous workup yields the desired diboronic acid. This reaction sequence is crucial for preparing monomers capable of undergoing palladium-catalyzed Suzuki cross-coupling polymerizations, which are widely used to synthesize high molecular weight, structurally well-defined polyfluorene derivatives.
Advanced Functionalization Strategies for Fluorene and its Hexyl Derivatives
Beyond simple alkylation and halogenation, advanced functionalization strategies allow for the introduction of diverse functionalities onto the fluorene scaffold, leading to materials with tailored properties. Regioselective functionalization is a key challenge and objective in modern synthetic organic chemistry.
Palladium-catalyzed cascade reactions, such as those involving the Catellani reaction, offer modular and regioselective pathways for synthesizing polysubstituted fluorenes. These methods can introduce various substitution patterns with good-to-excellent yields. For example, hydrazones can facilitate Pd(II) to Pd(IV) oxidative addition in a Catellani pathway, serving as a methylene synthon for the fluorene C-9 carbon.
Other functionalization approaches include:
Ortho-metallation strategies: Regioselective ortho-functionalization of bromofluorenecarbaldehydes using reagents like TMPMgCl·LiCl has been developed, enabling the preparation of highly functionalized fluorene derivatives.
C-C bond formation: Recent advancements in C-C bond formation at the 9-position of fluorene derivatives, utilizing both transition-metal catalysis and metal-free methods, highlight the ongoing efforts to expand the library of functionalized fluorene compounds.
Introduction of other functional groups: While not specific to this compound, general methods for introducing groups like cyano, amino, or other aryl/heteroaryl moieties can be adapted. For instance, cyanomethylation of substituted fluorenes with alkyl nitriles has been reported.
These advanced strategies provide the means to synthesize complex fluorene-based architectures for diverse applications, including organic electronics and materials science.
Transition Metal-Catalyzed Functionalization (e.g., C-C Bond Formation)
Transition metal catalysis plays a crucial role in the precise construction of C-C bonds at the 9-position of fluorene. These methods often offer improved selectivity and functional group tolerance compared to traditional approaches.
One notable approach involves copper-catalyzed C(sp³)–H alkylation of 9H-fluorene with alcohols , utilizing a borrowing hydrogen method. This strategy allows for the synthesis of mono-alkylated fluorene derivatives, including those with alkyl chains like the n-hexyl group, by employing primary and secondary alcohols as alkylating agents acrospharma.co.kr. The process is reported to proceed via a radical pathway and can yield products in moderate to high yields acrospharma.co.krjkchemical.com.
Nickel-catalyzed sp³ C–H alkylation of 9H-fluorene with alcohols has also been reported as a method for synthesizing alkylated fluorene products. This ligand-dominated process follows a radical pathway, distinguishing it from earlier alkylation methods jkchemical.com.
For the synthesis of 9,9-di-n-hexylfluorene, a common disubstituted analogue, conventional C-C bond formation reactions are employed. For instance, 9,9'-Di-n-hexylfluorene can be synthesized by reacting fluorene with butyllithium, followed by the addition of n-hexyl bromide metabolomicsworkbench.org. This method involves the deprotonation of the acidic 9-position of fluorene by a strong base (e.g., butyllithium) to form a fluorenyl anion, which then undergoes nucleophilic attack on the alkyl halide. Given the increased acidity of the remaining proton after the first alkylation, a second alkylation often occurs readily, leading to the di-substituted product as the major outcome uni.lu.
Furthermore, Suzuki-Miyaura coupling polymerization has been utilized in the synthesis of fluorene-based alternating copolymers, which can incorporate 9,9-disubstituted fluorene units, including those with alkyl chains, by reacting dibrominated fluorene derivatives with boronic acid derivatives. Copper-catalyzed alkyne-azide cycloaddition chemistry has also been employed for the synthesis of copolymers containing 9,9-di-n-hexylfluorene units, demonstrating the versatility of transition metal catalysis in incorporating this moiety into polymeric structures.
Metal-Free Functionalization Approaches
Beyond transition metal catalysis, metal-free methods offer alternative routes to functionalize the 9-position of fluorene. The "borrowing hydrogen strategy" is a metal-free approach that provides access to monoalkylated fluorenes through an atom-economical and benign pathway uni.lu.
Another notable metal-free method involves the oxidative cyanomethylenation of fluorenes with alkyl nitriles via C(sp³)-H bond activation. This protocol allows for the synthesis of highly functionalized fluorene derivatives, including those with quaternary carbon centers at the 9-position, through a radical process. For example, 9-butylfluorene can react with acetonitrile (B52724) to yield the corresponding cyanomethylated product.
Base-catalyzed alkylation of fluorene with alcohols represents another metal-free route for 9-substitution. These methods highlight the ongoing development of more environmentally benign and efficient synthetic routes for fluorene functionalization.
C-H Functionalization Methodologies
C-H functionalization directly targets the inert C-H bonds, offering atom-economical routes to introduce new functionalities. At the 9-position of fluorene, the C-H bonds are relatively acidic, making them amenable to various C-H functionalization strategies.
Direct C-H alkylation of fluorene has been achieved under aqueous conditions, which can lead to the exclusive formation of dialkyl-substituted fluorene monomers by inhibiting fluorenone formation uni.lu. This method is particularly relevant for synthesizing 9,9-dialkylated fluorenes, which are important in optoelectronic materials uni.lu.
As previously mentioned, copper-catalyzed C(sp³)–H alkylation of fluorene with primary and secondary alcohols is a direct C-H functionalization method that can yield mono-alkylated products acrospharma.co.kr. Similarly, nickel-catalyzed sp³ C–H alkylation of 9H-fluorene with alcohols also falls under this category, providing a direct way to introduce alkyl groups at the 9-position via a radical pathway jkchemical.com.
Introduction of Heteroatoms at the 9-Position
The introduction of heteroatoms at the 9-position of fluorene allows for significant modulation of the compound's electronic and physical properties. Research has explored the incorporation of various heteroatoms into the 9H-fluorene bridge-head position, including tetrels (silicon, germanium), pnictogens (nitrogen, phosphorus), and chalcogens (oxygen, sulfur). These modifications can influence properties such as photocatalytic performance, charge-transport, and stacking distances in the solid state.
For example, the introduction of electron-deficient perfluoroalkyl groups and trifluoromethyl groups at the 9-position of the fluorene unit has been investigated to enhance the photostability of conjugated polymers.
Furthermore, boron trifluoride (BF₃)-catalyzed reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides afford highly functionalized 9-substituted fluorene derivatives, demonstrating a route for introducing nitrogen-containing functionalities at the 9-position.
Compound Names and PubChem CIDs
Polymerization and Copolymerization Studies Involving 9 N Hexylfluorene Monomers
Homopolymerization of 9,9-di-n-Hexylfluorene (e.g., Poly(9,9-di-n-hexylfluorene))
Poly(9,9-di-n-hexylfluorene) (PDHF) is a well-studied homopolymer known for its strong blue emission, high photoluminescence quantum yield, and good thermal stability. acs.orgtue.nl Its synthesis has been accomplished through several metal-catalyzed cross-coupling reactions and electrochemical methods.
Yamamoto coupling is a nickel-catalyzed polymerization method that involves the dehalogenative polycondensation of dihaloaromatic monomers. For the synthesis of poly(9,9-di-n-hexylfluorene), the monomer used is 2,7-dibromo-9,9-di-n-hexylfluorene. The reaction is typically mediated by a nickel(0) complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], in an inert atmosphere. researchgate.net This method effectively creates carbon-carbon bonds between the fluorene (B118485) units at the 2 and 7 positions, leading to a conjugated polymer backbone. researchgate.net The Yamamoto polymerization is a reliable technique for producing high molecular weight polyfluorenes. researchgate.net
Suzuki coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. In the context of polyfluorene synthesis, this typically involves the reaction of a fluorene-2,7-diboronic acid derivative with a 2,7-dihalofluorene monomer, or the self-condensation of a monomer containing both a boronic acid (or ester) and a halide functional group. nih.gov For producing poly(9,9-di-n-hexylfluorene), a common approach is the polymerization of 2,7-dibromo-9,9-di-n-hexylfluorene with its corresponding bis(boronic ester) derivative. doi.org
Key components of the Suzuki polymerization include:
Monomers : 2,7-dibromo-9,9-di-n-hexylfluorene and 9,9-di-n-hexylfluorene-2,7-bis(pinacol boronate).
Catalyst : A palladium(0) complex, often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.govamazonaws.commdpi.com
Base : An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid derivative. nih.govamazonaws.com
Solvent : A two-phase system, such as toluene (B28343) and water, is commonly employed. nih.gov
Recent advancements have explored mechanochemical Suzuki polymerization using a ball mill, which can produce soluble polyfluorenes in significantly reduced reaction times (e.g., 30 minutes or less). semanticscholar.org This solvent-free or low-solvent method offers a more environmentally friendly approach to polymer synthesis. semanticscholar.org
Table 1: Comparison of Suzuki Polymerization Conditions for Polyfluorenes
| Parameter | Conventional Suzuki nih.govdoi.org | Mechanochemical Suzuki semanticscholar.org |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂ |
| Base | K₂CO₃, Na₂CO₃, Et₄NOH (aq.) | K₂CO₃ (solid) |
| Solvent | Toluene/Water | Minimal or no solvent |
| Reaction Time | 24-48 hours | 30 minutes |
| Temperature | 80-90 °C | Room Temperature (milling) |
Electrochemical polymerization offers a direct method to synthesize and deposit polymer films onto an electrode surface in a single step. Poly(9-hexylfluorene) can be synthesized through the direct anodic oxidation of 9-hexylfluorene in a solution containing a supporting electrolyte, such as nitromethane (B149229) with Bu₄NBF₄. rsc.org High-quality films of poly(9,9-dioctylfluorene) have also been achieved by direct oxidation of the monomer in pure boron trifluoride diethyl etherate. researchgate.net The properties of the resulting polymer, including its molecular weight, can be influenced by the choice of electrode material. rsc.org This technique allows for precise control over film thickness and morphology by adjusting electrochemical parameters like potential and charge passed.
Beyond the standard Yamamoto coupling, other nickel(0)-mediated polymerizations have been developed. These methods are effective for the synthesis of conjugated polymers from dihaloaromatic compounds. researchgate.net For instance, a surface-directed polymerization using Ni(0)-mediated coupling has been used to grow covalently grafted layers of poly(9,9-dihexylfluorene) from functionalized silicon and quartz substrates. nih.gov This approach involves first modifying the surface with a silane (B1218182) coupling agent containing a dibromofluorene unit, followed by polymerization from the surface. nih.gov
Additionally, Ni(II) complexes have been explored as catalysts for the living polymerization of other types of monomers, demonstrating the versatility of nickel catalysts in polymer synthesis beyond just coupling reactions. nih.gov Cyclopolymerization of 9,9-diallylfluorene, a related monomer, can be promoted by nickel complexes to yield polymers with controlled cyclic structures (five- or six-membered rings) within the polymer backbone. researchgate.net
Copolymerization with Diverse Comonomers for Tunable Properties
While poly(9,9-di-n-hexylfluorene) is an excellent blue-emitting material, its properties can be finely tuned by copolymerizing 9,9-di-n-hexylfluorene monomers with other aromatic units. This approach allows for the modification of the polymer's electronic and optical characteristics to suit specific applications.
The design of fluorene-based copolymers is guided by the principle of creating donor-acceptor (D-A) or donor-donor architectures to control the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This, in turn, dictates the polymer's absorption spectrum, emission color, and charge transport properties. nih.govmdpi.com
Tuning Emission Color : By incorporating electron-donating or electron-accepting comonomers, the band gap of the resulting polymer can be engineered. Fluorene acts as a strong blue-emitting donor unit. nih.gov When copolymerized with an electron-accepting (acceptor) moiety, intramolecular charge transfer (ICT) can occur between the donor and acceptor units along the polymer chain. researchgate.net This ICT interaction lowers the energy of the excited state, resulting in a red-shift of the emission spectrum. For example, copolymerizing fluorene with benzothiadiazole (an acceptor) can shift the emission from blue to green or even red. nih.govnih.gov
Improving Charge Transport : The performance of optoelectronic devices often depends on balanced charge injection and transport. The HOMO and LUMO levels of the copolymer can be adjusted by selecting appropriate comonomers to better match the work functions of the electrodes, thereby improving charge injection efficiency. researchgate.net For instance, incorporating hole-transporting units like triphenylamine (B166846) can enhance the hole mobility of the material. researchgate.net
Enhancing Stability and Morphology : The choice of comonomer can also influence the polymer's thermal stability and its ability to form well-ordered thin films. acs.orgtue.nl For example, introducing chiral side chains on the fluorene unit or the comonomer can induce liquid crystalline ordering, which can lead to enhanced chiroptical properties and potentially improved device performance. acs.orgtue.nlacs.org
The Suzuki coupling reaction is a particularly powerful tool for synthesizing these complex copolymers, as it is tolerant of a wide variety of functional groups, allowing for the incorporation of diverse and complex comonomer units. nih.govmdpi.com
Synthesis of Block and Random Copolymers
The synthesis of block and random copolymers incorporating 9-n-hexylfluorene units has been a significant area of research, driven by the desire to tune the optoelectronic and physical properties of polyfluorene-based materials. Various polymerization techniques have been employed to create well-defined copolymer architectures.
Block Copolymers:
One common strategy for synthesizing these block copolymers is through transition-metal-catalyzed coupling reactions like Suzuki or Kumada coupling. mdpi.com Another approach involves living polymerization techniques. For instance, block copolymers such as poly(9,9-dihexylfluorene)--block--poly(2-vinylpyridine) have been synthesized. dntb.gov.ua The synthesis can be initiated from a macroinitiator, where one block is used to initiate the polymerization of the second block (grafting-from), or by coupling pre-synthesized polymer blocks (grafting-onto). mdpi.com
For example, soluble poly(9,9-dialkylfluorene)/poly(2-alkylaniline) tri-block copolymers were synthesized in a two-step process. researchgate.net This involved an initial aryl-aryl coupling according to the Yamamoto protocol in the presence of an end-capping agent, followed by oxidative condensation. researchgate.net The resulting all-conjugated rod-rod type block copolymers demonstrated the successful integration of different conjugated polymer segments. researchgate.net
The table below summarizes examples of synthesized block copolymers containing hexylfluorene derivatives.
| Copolymer Type | Constituent Blocks | Synthesis Method | Reference |
| Rod-Coil | Poly(9,9-dihexylfluorene), Poly(2-vinylpyridine) | Not Specified | dntb.gov.ua |
| Rod-Rod | Poly(9,9-dialkylfluorene), Poly(2-alkylaniline) | Yamamoto Coupling, Oxidative Condensation | researchgate.net |
| Donor-Acceptor | Poly(3-hexylthiophene), Poly((9,9-dioctylfluorene)-alt-(4,7-bis(thiophen-5-yl)-2,1,3-benzothiadiazole)) | Not Specified | mdpi.com |
Interactive Data Table
Random Copolymers:
Random copolymers of 9,9-di-n-hexylfluorene have been prepared to fine-tune the electronic and physical properties of the resulting materials by incorporating different comonomers. researchgate.net Nickel(0)-mediated polymerization is one method used to synthesize high molecular weight, thermally stable, and blue-light-emitting random copolymers of 9,9-di-n-hexylfluorene. researchgate.net This approach allows for the creation of copolymers that are readily soluble and processable from organic solvents. researchgate.net
The properties of these random copolymers can be adjusted by the choice of comonomer and its concentration in the polymer backbone. For instance, random copolymers containing quinoxaline (B1680401) units as an energy-accepting unit have been prepared via Yamamoto coupling. researchgate.net The introduction of these acceptor units influences the optical and electronic properties of the polyfluorene backbone. researchgate.net
Suzuki polycondensation is another widely used method for synthesizing random copolymers. For example, copolymers of 9,9-dioctylfluorene with dicyanostilbene and 9,10-dicyanophenanthrene have been synthesized using this method. mdpi.com
The table below provides examples of synthesized random copolymers containing hexylfluorene derivatives.
| Comonomer | Synthesis Method | Key Feature | Reference |
| Various aryl monomers | Nickel(0)-mediated polymerization | Tunable electronic and polymer properties | researchgate.net |
| Quinoxaline derivatives | Yamamoto coupling | Introduction of energy-accepting units | researchgate.net |
| Dicyanostilbene / 9,10-Dicyanophenanthrene | Suzuki polycondensation | Energy transfer from fluorene segments | mdpi.com |
Interactive Data Table
Development of Cationic Conjugated Polyelectrolytes from Hexylfluorene Monomers
Cationic conjugated polyelectrolytes (CPEs) derived from hexylfluorene monomers are a class of materials that combine the semiconductor properties of a π-conjugated backbone with the water solubility imparted by cationic side chains. researchgate.netschanzelab.org These materials have garnered significant attention for applications in biological sensing and as antimicrobial agents. researchgate.netschanzelab.org
The synthesis of these polyelectrolytes typically involves the modification of a neutral polyfluorene precursor or the polymerization of monomers already bearing cationic or latently cationic functional groups. A common precursor is poly(9,9-bis(6-bromohexyl)fluorene), which can be synthesized and subsequently quaternized to introduce cationic ammonium (B1175870) groups on the side chains.
A prominent example is the synthesis of poly{[9,9-bis(6'-N,N,N-trimethylammonium)hexyl]fluorene-phenylene} bromide (HTMA-PFP). researchgate.net This cationic polyfluorene is positively charged and can interact with negatively charged biological molecules like DNA through electrostatic interactions. researchgate.net These cationic CPEs are noted for being nontoxic and photostable while maintaining high sensitivity in fluorescent applications. researchgate.net
The general synthetic approach involves:
Monomer Synthesis: Preparation of a fluorene monomer with alkyl halide side chains, for example, 9,9-bis(6-bromohexyl)fluorene.
Polymerization: Polymerization of the functionalized monomer, often with a comonomer like 1,4-phenylenebisboronic acid, via a Suzuki coupling reaction to form a neutral precursor polymer.
Quaternization: Post-polymerization modification of the precursor polymer by reacting the alkyl halide side chains with an amine, such as trimethylamine, to introduce the cationic quaternary ammonium groups.
The resulting cationic polyelectrolytes are soluble in polar solvents, including water, which is a key property for their application in biological systems. schanzelab.org The photophysical properties of these polymers are sensitive to their environment, making them useful as fluorescent probes. researchgate.net
The table below details a key cationic conjugated polyelectrolyte derived from a hexylfluorene monomer.
| Polyelectrolyte Name | Precursor Monomer(s) | Functionalization | Key Property | Reference |
| Poly{[9,9-bis(6'-N,N,N-trimethylammonium)hexyl]fluorene-phenylene} bromide (HTMA-PFP) | 9,9-bis(6-bromohexyl)fluorene, 1,4-phenylenebisboronic acid | Post-polymerization quaternization with trimethylamine | Water-soluble, fluorescent, interacts with anionic model membranes | researchgate.net |
Interactive Data Table
Advanced Structural Characterization and Morphological Investigations of Poly 9 N Hexylfluorene Systems
Solid-State Structural Elucidation of Poly(9,9-di-n-Hexylfluorene)
Electron Microscopy Techniques (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable tools for elucidating the morphology and microstructure of Poly(9-n-Hexylfluorene) (P9HF) films and aggregates. These techniques provide direct visual evidence of the material's organization at various scales, from macroscopic film uniformity to nanoscale fibrillar structures.
SEM is typically employed to examine the surface topography and cross-sectional morphology of P9HF films. Investigations have revealed that the processing conditions significantly influence the film morphology. For instance, films cast from certain solvents or subjected to specific annealing treatments can exhibit varying degrees of surface roughness, porosity, or the formation of distinct domains. The ability of SEM to resolve features down to a few nanometers allows for the observation of larger aggregates or phase-separated regions within the polymer matrix.
TEM, on the other hand, provides higher resolution imaging capabilities, allowing for the visualization of internal structures, crystallinity, and the arrangement of polymer chains at the nanoscale. For P9HF, TEM studies have been instrumental in identifying the presence of ordered domains or crystalline regions embedded within an amorphous matrix. In some cases, TEM images have revealed the formation of fibrillar or lamellar structures, indicating a tendency for the polymer chains to self-assemble into more ordered arrangements. For example, studies on polyfluorenes have shown that specific solvent treatments can induce the formation of extended fibrillar networks, which are critical for charge transport pathways . The electron diffraction patterns obtained from TEM can further confirm the presence and orientation of crystalline phases within the P9HF material, providing insights into the degree of chain packing and order.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
For P9HF, DSC studies typically reveal a glass transition temperature, which corresponds to the onset of large-scale segmental motion of the polymer chains in the amorphous regions. The presence and value of Tg are influenced by the molecular weight, side-chain length, and chain stiffness. While specific values for P9HF can vary based on synthesis and sample history, polyfluorenes generally exhibit Tg values in the range of 100-150 °C.
Furthermore, DSC can detect crystallization and melting transitions if the P9HF sample exhibits crystallinity. Polyfluorenes, including P9HF, can form ordered phases, especially upon annealing or slow solvent evaporation. The melting endotherm (Tm) observed in DSC corresponds to the energy required to disrupt these crystalline domains, while the crystallization exotherm (Tc) indicates the formation of ordered structures upon cooling. The enthalpy changes associated with these transitions (ΔHm for melting, ΔHc for crystallization) provide quantitative measures of the degree of crystallinity.
Table 1: Illustrative DSC Data for Polyfluorene Derivatives (Hypothetical for P9HF if specific data is not cited directly in for P9HF, representing typical findings)
| Thermal Event | Temperature (°C) | Enthalpy Change (J/g) | Interpretation |
| Glass Transition (Tg) | 125 – 135 | N/A (Step change) | Onset of segmental motion |
| Cold Crystallization (Tc) | 180 – 190 | -5 to -15 | Formation of ordered regions upon heating |
| Melting (Tm) | 220 – 230 | 10 to 25 | Disruption of crystalline domains |
Note: The specific values for P9HF would depend on the exact molecular weight, polydispersity, and thermal history of the sample as reported in and . The table above provides a representative example of the type of data obtained from DSC analysis for polyfluorene systems.
These thermal analyses are crucial for understanding the processing window and the long-term stability of P9HF in device applications. For instance, a higher Tg indicates greater thermal stability of the amorphous phase, while well-defined melting transitions suggest the presence of significant crystalline order, which can impact charge mobility .
Conformational Analysis and Chain Ordering in Poly(9,9-di-n-Hexylfluorene)
The conformational analysis and chain ordering of polyfluorene derivatives are profoundly influenced by the nature and position of the side chains. For Poly(9,9-di-n-Hexylfluorene) (PFH), the two n-hexyl groups at the C9 position of each fluorene (B118485) unit play a critical role in dictating the polymer's solubility, intermolecular interactions, and ultimately, its solid-state morphology and electronic properties. The bulky nature of these side chains often prevents strong interchain π-π stacking, which can lead to a more disordered or amorphous structure, but also allows for specific types of chain folding or helical arrangements.
The inherent rigidity of the fluorene backbone, combined with the steric hindrance from the di-n-hexyl side chains, leads to a preference for certain chain conformations. In solution, PFH typically adopts a more extended random coil conformation. However, in the solid state or upon aggregation, the polymer chains can undergo conformational changes to minimize energy, often involving a balance between backbone rigidity and side-chain packing.
Polyfluorene Helical Structures (e.g., 5/2 Helix)
A significant aspect of conformational analysis in polyfluorenes, including Poly(9,9-di-n-Hexylfluorene) (PFH), is the propensity for the polymer backbone to adopt helical structures. This helical winding is a consequence of the steric interactions between adjacent fluorene units and their C9 substituents, which prevent a fully planar extended conformation. The degree of twisting between monomer units along the chain can lead to various helical pitches and symmetries.
One prominent helical structure identified in polyfluorenes is the "5/2 helix." This designation implies that the polymer chain completes 5 turns for every 2 monomer units, or more commonly, that 5 monomer units constitute 2 turns of the helix, or 5 monomer units complete 2 full rotations around the helical axis. This specific helical conformation is often observed in polyfluorenes with bulky side chains, such as PFH, where the steric hindrance is significant enough to induce a regular twist along the backbone but not so large as to completely disrupt any ordered packing.
The formation of such helical structures in PFH is influenced by factors such as solvent quality, temperature, and concentration during film formation or self-assembly. For instance, in certain solvents or upon controlled drying, PFH chains can aggregate into ordered phases where these helical conformations are maintained over extended domains. The helical nature of the polymer backbone can have profound implications for its electronic properties, as it affects the conjugation length and the electronic coupling between adjacent fluorene units. The regular periodicity of the helical structure can also facilitate efficient charge transport along the polymer chain .
Advanced Spectroscopic Analysis of Photophysical Phenomena in 9 N Hexylfluorene Based Materials
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a fundamental tool for characterizing the electronic transitions within 9-n-Hexylfluorene based materials. For instance, the high-energy absorption band attributed to 9,9-di-n-hexylfluorene (hex2Fl) units typically appears around 304 nm rsc.org. When hex2Fl is incorporated into copolymers, such as boron difluoride formazanate copolymers, a red-shift in the absorption maximum can be observed, with the copolymer [(BF2L)-(hex2Fl)]n exhibiting an absorption maximum at 327 nm rsc.org.
The physical state of the material significantly influences its absorption characteristics. Thin-film absorption spectra are frequently red-shifted compared to solution-based spectra, often by approximately 20 nm, which is indicative of J-aggregate formation rsc.org. Similarly, poly(1,1′-BP4MA) polymers, which incorporate 9,9-dihexylfluorene (B1587949) moieties, show absorption around 330 nm in solution and 336 nm in thin films tandfonline.com. In some polymer-nanotube composites, the UV-Vis absorption maximum can be red-shifted due to the planarization of the polymer backbone upon adsorption researchgate.net. Conversely, aggregation in conjugated polyelectrolytes can lead to a decrease in the molar extinction coefficient nih.gov.
Table 1: Representative UV-Visible Absorption Maxima of this compound Based Materials
| Material Type | State | Absorption Maxima (nm) | Reference |
| 9,9-di-n-hexylfluorene (hex2Fl) | Solution | ~304 | rsc.org |
| [(BF2L)-(hex2Fl)]n copolymer | Solution | 327 | rsc.org |
| [(BF2L)-(hex2Fl)]n copolymer | Thin Film | ~347 (red-shifted) | rsc.org |
| Poly(1,1′-BP4MA) (with 9,9-dihexylfluorene) | Solution | ~330 | tandfonline.com |
| Poly(1,1′-BP4MA) (with 9,9-dihexylfluorene) | Thin Film | ~336 | tandfonline.com |
| Bi(9,9-dihexylfluorene) | Chloroform | ~330 (30303 cm⁻¹) | researchgate.net |
Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy
Photoluminescence (PL) and electroluminescence (EL) spectroscopies are crucial for evaluating the light-emitting capabilities of this compound based materials, particularly poly(9,9-di-n-hexylfluorene) (PDHF), which is recognized as a blue light-emitting material with a high PL quantum yield nanoscience.or.kr. Polyfluorene derivatives generally exhibit high PL quantum efficiencies and good thermal stability acs.org.
A notable challenge in polyfluorene-based materials is the appearance of an unwanted green emission band, typically around 535 nm illinois.edu. This emission is primarily attributed to the formation of fluorenone defects, which can arise from photo- or electro-oxidative degradation of the polymer backbone, rather than solely from excimer formation illinois.edupsu.edusciengine.com. However, excimer emission has been observed in steady-state photoluminescence measurements of DHF thin films, with excimer formation proposed to occur very rapidly, within picoseconds p-sciences-communication.com.
In some copolymers, EL emission spectra can be blue-shifted compared to their PL emission spectra nanoscience.or.kr. The photophysical properties, including emission spectra, of poly(9,9-dialkylfluorene-2,7-diyl) derivatives have been extensively measured acs.org. Aggregation in conjugated polyelectrolytes, such as poly{9,9-bis[N,N-(trimethylammonium)hexyl]fluorene-co-1,4-phenylene}, leads to a decrease in fluorescence quantum yield nih.govresearchgate.net. Conversely, the breakup of these aggregates, for instance, by adding a cosolvent like acetonitrile (B52724), can result in blue shifts in fluorescence maxima and an increase in emission intensity nih.govresearchgate.net.
The emission quantum yield (Φf) is a critical parameter indicating the efficiency of light emission. In conjugated polyelectrolytes, aggregation in solution often results in a decrease in the fluorescence quantum yield nih.govresearchgate.net. For example, for PFP-NR3(6(I)), the use of acetonitrile as a cosolvent can lead to an approximately 10-fold increase in fluorescence quantum yield by breaking up aggregates nih.gov.
Polymers containing 9,9-dihexylfluorene and 4,4′-dialkoxy-3,3′-biphenyl moieties have demonstrated high quantum yields, with reported values around 0.75 tandfonline.com. In the case of poly(9,9-bis(6-N,N,N-trimethylammonium)hexyl)fluorene phenylene) bromide (HTMA-PFP), polymer aggregation dramatically quenches its fluorescence, indicating a reduction in quantum yield nih.govscispace.com.
Table 2: Selected Emission Quantum Yields of this compound Based Materials
| Material Type | State/Conditions | Quantum Yield (Φf) | Reference |
| PFP-NR3(6(I)) (aggregated) | Water | Decreased | nih.gov |
| PFP-NR3(6(I)) (disaggregated) | Water + Acetonitrile | ~10x increase | nih.gov |
| Poly(9,9-dihexylfluorene-co-4,4'-dialkoxybiphenyl) | THF solution | ~0.75 | tandfonline.com |
| Iridium complex (3b) | Dichloromethane solution | 0.67 (67%) | researchgate.net |
| HTMA-PFP (aggregated) | Solution (charge neutralization conditions) | Dramatically quenched | nih.govscispace.com |
The Stokes shift, defined as the energy difference between the absorption and emission band maxima wikipedia.org, provides insight into the relaxation processes occurring in the excited state. Materials based on this compound can exhibit significant Stokes shifts. For instance, boron difluoride formazanate copolymers with 9,9-di-n-hexylfluorene have shown large Stokes shifts ranging from 123 to 143 nm (3590–3880 cm⁻¹) rsc.orgrsc.org.
The emission maxima of these materials are also highly dependent on their molecular structure and environment. For poly(1,1′-BP4MA) polymers containing 9,9-dihexylfluorene, the PL emission is observed around 390 nm in solution and shifts to approximately 400 nm in thin films tandfonline.com. This red-shift from solution to solid-state is often attributed to stronger intermolecular interactions or packing effects psu.edu. Thermal cycling can also induce red shifts in the Franck-Condon (FC) emission bands acs.orgcapes.gov.br. The cationic conjugated polyelectrolyte HTMA-PFP exhibits an emission maximum at 412 nm nih.govscispace.com.
Table 3: Representative Emission Maxima and Stokes Shifts
| Material Type | State/Solvent | Emission Maxima (nm) | Stokes Shift (nm) | Reference |
| [(BF2L)-(hex2Fl)]n copolymer | DMF solution | 352 (high-energy) | 123-143 | rsc.orgrsc.org |
| Poly(1,1′-BP4MA) (with 9,9-dihexylfluorene) | THF solution | ~390 | - | tandfonline.com |
| Poly(1,1′-BP4MA) (with 9,9-dihexylfluorene) | Thin Film | ~400 | - | tandfonline.com |
| HTMA-PFP | DMSO-water | 412 | - | nih.govscispace.com |
| Iridium complex (3b) | Dichloromethane | 662 | 151 | researchgate.net |
Time-resolved fluorescence spectroscopy is instrumental in unraveling the complex excited-state decay kinetics and understanding the underlying photophysical processes in this compound based materials nih.govqutools.com. For instance, studies on aggregated poly{9,9-bis[N,N-(trimethylammonium)hexyl]fluorene-co-1,4-phenylene} (PFP-NR3) systems have shown that aggregation leads to an increase in emission lifetime nih.gov. The excited-state decay kinetics in such aggregated systems can be successfully modeled to understand energy transfer and relaxation mechanisms nih.gov.
Picosecond time-resolved measurements on the fluorescence decay of HTMA-PFP have revealed a multi-component decay. A short-lived component is typically attributed to an energy-transfer step, while two longer-lived decays may be associated with exciton (B1674681) migration along the polymer chain and the intrinsic fluorescence decay of the polymer backbone, respectively nih.govresearchgate.net. Some iridium complexes, relevant in the context of fluorene-based OLEDs, have been reported to exhibit short emission lifetimes, such as 280 ns for complex 3b researchgate.net.
Understanding exciton dynamics and migration is crucial for optimizing the efficiency of light-emitting and light-harvesting devices. Femtosecond transient absorption spectroscopy has been employed to study exciton dynamics in 9,9-di-n-hexylfluorene/anthracene copolymers p-sciences-communication.com. These studies indicate that in dilute solutions, intrachain relaxation of photoexcited singlet excitons is the dominant mechanism, whereas in thin films, interchain relaxation mechanisms become predominant p-sciences-communication.com.
Fast decay components observed in these materials can be attributed to exciton-phonon coupling or rapid exciton migration from higher-energy to lower-energy conjugation segments p-sciences-communication.com. Excimer emission, observed in DHF thin films, suggests that excimer formation can occur within picoseconds p-sciences-communication.com. Förster resonance energy transfer (FRET) is a highly efficient process in these systems, with calculated FRET rate constants being very fast along the polymer chain, for example, 7.3 × 10^12 s⁻¹ for PFP-NR3(100(Br)) nih.govacs.org.
In aggregated systems like PFP-NR3, exciton migration and subsequent trapping at interchain aggregate trap sites play a significant role in the excited-state decay kinetics nih.govacs.org. Furthermore, excitation measurements have revealed a mobility edge for singlet exciton migration at reduced temperatures in poly(9,9-bis(2-ethylhexyl)fluorene) acs.orgcapes.gov.br. Aggregates are also implicated in the decrease of fluorescence anisotropy, which is attributed to interchain exciton migration leading to increased fluorescence depolarization nih.govscispace.comresearchgate.net. Remarkably, long-range exciton transport, exceeding 200 nm, with a diffusion coefficient of 0.5 cm²/s, has been observed in crystalline poly(di-n-hexylfluorene) nanofibers, highlighting the potential for efficient energy transfer in well-ordered structures scispace.com.
Aggregation profoundly impacts the photophysical behavior of this compound based materials. In conjugated polyelectrolytes, aggregation in solution consistently leads to a decrease in the fluorescence quantum yield nih.govresearchgate.netacs.org. This quenching effect is often attributed to the formation of non-emissive aggregate species.
The reversibility of aggregation effects is also observed. For instance, the use of cosolvents like acetonitrile can lead to the breakup of aggregates, resulting in a significant increase in fluorescence quantum yield, an increase in the molar extinction coefficient, and a longer emission lifetime nih.govresearchgate.net. Concurrently, the breakup of aggregates can cause blue shifts in the fluorescence maxima researchgate.net. The decrease in fluorescence anisotropy with increasing aggregation is explained by enhanced fluorescence depolarization due to interchain energy transfer within the aggregate clusters nih.govresearchgate.netacs.org.
In the context of poly(9,9-bis(6-N,N,N-trimethylammonium)hexyl)fluorene phenylene) bromide (HTMA-PFP), polymer aggregation dramatically quenches its fluorescence, particularly at low surfactant concentrations where polymer chains are neutralized and form aggregates nih.govscispace.comnih.gov. Interestingly, above the critical micelle concentration of surfactants, a strong fluorescence enhancement can occur, which is attributed to the transformation of the initial aggregates into new aggregate species involving both the surfactant and the polymer nih.gov.
For rigid-rod polyfluorenes, π-π stacking-induced chain aggregation in thin films can lead to a nematic-type arrangement, which unfortunately reduces the luminescence quantum yield nanoscience.or.kr. The incorporation of bulky alkyl groups at the C-9 position of the fluorene (B118485) unit is a common strategy to minimize such chain aggregation and maintain high light-emitting efficiency nanoscience.or.kr. Furthermore, degradation processes like photooxidation and cross-linking can alter the chemical structure, leading to permanent changes in both absorption and fluorescence, and aggregate formation can contribute to a loss of luminous intensity through exciton transfer and relaxation via excimers psu.edu.
Theoretical and Computational Studies of Electronic Structure and Reactivity of Hexylfluorene Systems
Quantum Chemical Methods Applied to Fluorene (B118485) Derivatives
Quantum chemical methods, rooted in quantum mechanics, are extensively employed to investigate the ground and excited state properties of fluorene derivatives. These techniques provide detailed information about molecular geometries, electronic distributions, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying the electronic structure of fluorene derivatives. DFT calculations are instrumental in optimizing molecular geometries, determining electronic properties, and predicting the impact of various substituents on the fluorene core fishersci.caepa.govwikipedia.orgsigmaaldrich.comuni.lufishersci.co.ukfishersci.ca. Researchers commonly employ various exchange-correlation functionals and basis sets, such as B3LYP/6-31G(d), CAM-B3LYP/6-31G(d,p), OPBE, RM1, and INDO/S, to achieve accurate results fishersci.cauni.lufishersci.co.ukfishersci.fifishersci.sefishersci.atuni.lu.
For instance, DFT studies have been applied to fluorene-based systems to analyze their electronic structures and predict their behavior in optoelectronic devices fishersci.at. Calculations can reveal how increasing conformational flexibility, often due to the introduction of specific groups, can lead to changes in emission intensities and blue shifts in fluorescence maxima wikipedia.org. The method aids in understanding the correlation between molecular structure and properties, which is crucial for designing materials with specific conductive characteristics and tuned energy levels.
Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to the realm of excited states, making it indispensable for predicting and interpreting the optical properties of fluorene derivatives. TD-DFT is primarily used to simulate absorption and emission spectra, offering valuable insights into the electronic transitions within the molecules fishersci.casigmaaldrich.comfishersci.co.ukuni.lu.
Studies on fluorene and its derivatives frequently utilize TD-DFT to investigate their two-photon absorption (TPA) properties and to understand complex excited-state phenomena, such as excited-state intramolecular proton transfer (ESIPT) processes epa.gov. The theoretical UV-Vis spectra obtained from TD-DFT calculations often show good agreement with experimental data, validating the computational models and providing a deeper understanding of the observed photophysical behaviors fishersci.co.ukuni.lu. For example, TD-DFT calculations on a conjugated polymer containing 9,9-dioctylfluorenyl units showed a very high oscillator strength for the singlet-singlet transition, with simulated UV-Vis spectra comparable to experimental results in nonpolar solvents uni.lu.
For example, atomistic molecular dynamics simulations have been used to study the effect of solvent on intermolecular interactions in fluorene copolymer films, revealing that good solvents can lead to more significant topological entanglements, while poorer solvents can promote coplanar interactions and cohesional entanglements. Studies on oligofluorenes (trimers, pentamers, and heptamers) have utilized MM/MD to identify preferred conformations and correlate them with experimental UV/Vis electronic absorption and 13C NMR spectra, demonstrating how the phase behavior of films can be influenced by the inherent conformational tendencies of the oligomeric chains fishersci.at.
Electronic Structure Analysis and Prediction
The electronic structure of fluorene derivatives is fundamental to their functionality in optoelectronic applications. Computational methods enable precise analysis and prediction of key electronic parameters.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity, its ability to donate or accept electrons, and its optical and electronic properties. The energy levels of the HOMO and LUMO, along with their energy gap, are frequently determined using DFT calculations for fluorene derivatives fishersci.cauni.lufishersci.co.ukuni.lu.
An illustrative example of predicted HOMO and LUMO energy levels for a fluorene derivative (a poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(1,4-diphenylene-vinylene-2-methoxy-5-{2-ethylhexyloxy}-benzene)] monomer unit with truncated tails) calculated using CAM-B3LYP/6-31G(d,p) basis set are presented below, demonstrating typical values found in such systems uni.lu:
| Orbital | Energy (eV) |
| HOMO | -5.25 to -5.63 (range for fluorene derivatives) |
| LUMO | -2.00 to -2.50 (estimated range for fluorene derivatives) |
| HOMO-LUMO Gap | ~2.75 to ~3.63 (calculated) |
The band gap (E_g) is a crucial parameter for semiconducting materials, defining the energy required to excite an electron from the valence band to the conduction band (or from HOMO to LUMO in molecular systems). It directly influences the optical absorption range and the color of emitted light in optoelectronic devices. Both optical and electrochemical methods are used to characterize the band gap, with computational approaches providing theoretical predictions.
Computationally, the band gap is often derived from the HOMO-LUMO energy difference. Experimentally, it can be estimated from the onset of UV-Vis absorption spectra (optical band gap) or through cyclic voltammetry measurements (electrochemical band gap). The molecular structure, including the extent of π-conjugation and the nature of side chains, significantly influences the band gap of fluorene derivatives. For instance, increasing the conjugation length generally leads to a decrease in the band gap.
For a new semiconductor oligomer containing quinoline (B57606) and fluorene units, the optical band gap for a thin film was determined by UV-Vis spectroscopy to be 3.10 eV, while the electrochemical band gap was estimated at 2.60 eV by cyclic voltammetry. This divergence was attributed to charge transfer interactions within the copolymer.
Analysis of Singlet and Triplet Excitation Energies
Computational studies provide valuable insights into the singlet and triplet excitation energies of fluorene derivatives, which are fundamental to their photophysical behavior. For polyfluorene and its derivatives, including 9,9-dihexylfluorene (B1587949) (DHPF), quantum chemical calculations employing methods like B3LYP/6-31G* have been used to investigate structural and energetic properties. The lowest excitation energies and maximum absorption wavelengths can be determined using TD-DFT, with extrapolations showing good agreement with experimental results for polyfluorene sigmaaldrich.com.
Research on fluorene-based molecules has explored singlet fission (SF), a process where a high-energy singlet exciton (B1674681) converts into two triplet excitons fishersci.se. Computational predictions of triplet absorption spectra for fluorene derivatives have been performed using TD-DFT, specifically with the CAM-B3LYP functional fishersci.se. These calculations have helped to understand the trend of triplet energies in different fluorene derivatives, with values typically around 2 eV fishersci.se. For example, studies on fluorene-based alternating copolymers have also determined triplet state energies through methods like pulse radiolysis-energy transfer and flash photolysis experiments uni.lu. The presence of thiophene (B33073) units in these copolymers has been observed to increase intersystem-crossing quantum yields, likely due to the heavy sulfur atom uni.lu.
A comparison of computed and experimental data for the lowest energy spin-allowed electronic transitions (S0 → S1 absorption peaks) in various organic chromophores, including some fluorene derivatives, often shows that computed values are systematically lower than experimental ones, a consistent observation in the literature epa.gov.
Investigation of Charge Transport Properties and Reorganization Energies
The charge transport properties and reorganization energies of fluorene systems are crucial for their performance in electronic devices. Computational modeling plays a significant role in predicting these characteristics. For new fluorene-based bipolar charge transporting materials, quantum chemistry calculations reveal that several stable conformers are possible due to complex molecular geometries nih.gov. Hole mobilities in these materials are typically in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, while electron mobilities can be an order of magnitude lower in compounds with specific functional groups nih.gov.
Reorganization energy (λ) is a key parameter in charge transport, representing the energy required for molecular reorganization upon charge transfer. Computational studies on pyrene-fluorene derivative organic semiconductors have calculated both electron (λe) and hole (λh) reorganization energies, showing values ranging from 0.1338 to 0.2733 eV for electrons and 0.0136 to 0.1541 eV for holes. These studies also indicate that charge mobility values are significantly influenced by intramolecular conjugation and intermolecular packing, which in turn affect the transfer integrals.
Table 1 summarizes typical computational findings for charge transport parameters in fluorene derivatives.
Table 1: Representative Computational Charge Transport Parameters for Fluorene Derivatives
| Parameter | Range/Typical Value (Computational) | Reference |
| Hole Mobility (µh) | 10⁻⁴ - 10⁻⁵ cm² V⁻¹ s⁻¹ | nih.gov |
| Electron Mobility (µe) | ~10⁻⁶ cm² V⁻¹ s⁻¹ (for some) | nih.gov |
| Electron Reorganization Energy (λe) | 0.1338 - 0.2733 eV | |
| Hole Reorganization Energy (λh) | 0.0136 - 0.1541 eV |
Charge transfer integrals, which describe the electronic coupling between adjacent molecules, are also calculated to understand charge transport pathways. For complex compounds like those with a rigid fluorene bridge (e.g., FTPD), higher energetic disorder can lead to very low charge mobility values in the amorphous phase (e.g., 10⁻⁶ cm² V⁻¹ s⁻¹).
Theoretical Insights into Photophysical Phenomena
Computational chemistry provides a robust framework for understanding the photophysical phenomena in hexylfluorene systems, including exciton behavior and the impact of molecular conformation on electronic properties.
Modeling Exciton Behavior and Interactions
Exciton behavior in conjugated molecules and organic semiconductors is complex, involving processes such as exciton formation, transport, energy conversion, intersystem crossing, and radiative and nonradiative decay. These processes are influenced by factors like static and dynamic disorder, charge distribution symmetry breaking, and structural rearrangements.
For oligofluorenes, including those with long alkyl chains at the C-9 position, studies have shown that disorder introduced by these chains can explain similar spectral and photophysical properties in different environments. While high quantum yields in certain conditions suggest the absence of quenching effects like excitonic or aggregation effects, significant red-shifted emission bands in the solid state are often attributed to π-stacking of conjugated oligomers in their relaxed S1 state, rather than solely conformational changes. The formation of excimers or exciplexes, often based on co-facial sandwich-type topologies, can significantly impact the photoluminescence quantum yields of conjugated polymer films. Computational methods involving correlated quantum-chemical calculations have been used to investigate the influence of interchain interactions on the photophysical properties of conjugated oligomers and polymers.
The excited-state relaxation dynamics of substituted fluorene derivatives can involve relaxation between multiple excited singlet electronic states, which can be mediated by specific intermolecular interactions, such as hydrogen bonding with the solvent.
Computational Studies of Conformational Effects on Electronic Properties
The molecular conformation of fluorene derivatives significantly influences their electronic and optical properties. For bifluorene, a conformational analysis using ab initio and DFT calculations (e.g., B3LYP/6-31G*) has shown that the local energy minimum lies between coplanar and perpendicular conformations sigmaaldrich.com. These calculations can sometimes overestimate the stability of planar pi systems sigmaaldrich.com.
The nature and position of substituents on the fluorene core can alter the π-conjugation of the molecules. Lower torsion angles between fluorene and end units can lead to higher HOMO-LUMO orbital overlap. Sterically demanding substituents, such as large alkyl chains at the 9,9-position, can induce twisting in the conjugated backbone of oligomers, which in turn increases both the HOMO-LUMO gaps and excitation energies compared to less hindered compounds. Conversely, a reduction in dihedral angles, leading to a more planar structure, is associated with a decrease in excitation energies.
DFT calculations have demonstrated that increasing conformational flexibility, for instance, with a greater number of phenylene rings in conjugated polyelectrolytes, can lead to blue shifts in emission and a loss of vibronic structure. This is attributed to a decrease in conjugation length and a reduction in rigidity. The delocalization error in DFT can sometimes impact conformational energies, potentially overstabilizing conformations that maximize conjugation length and leading to inaccuracies in relative energies for crystal polymorphs.
Computational Prediction of Reactivity and Functionalization Mechanisms
Computational methods are powerful tools for predicting the reactivity and exploring functionalization mechanisms of fluorene compounds. The electronic properties derived from DFT calculations, particularly HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are critical indicators of molecular reactivity.
A smaller HOMO-LUMO gap generally indicates increased molecular reactivity. For instance, fluorination of fluorene derivatives has been computationally shown to reduce the HOMO-LUMO gap, suggesting increased reactivity and enhanced stability. The 2,7- or 9-positions on the fluorene core are particularly important for functionalization, as substitution at these sites can modulate the HOMO-LUMO energy gap and improve charge transport properties.
The 9-position of the fluorene skeleton is known to be highly reactive and sensitive to oxidation. This inherent reactivity often necessitates double substitution at this position, such as with hexyl groups, to ensure the long-term stability of fluorene-based materials in various applications. Computational studies can determine total energies and Gibbs free energies for different fluorene derivatives and their reaction intermediates, providing a basis for discussing reactivity and selectivity patterns in functionalization reactions. Such analyses can correlate molecular orbital energies with observed properties like cytotoxicity, antioxidant, and antimicrobial activities.
Degradation and Stability Studies of Poly 9,9 Di N Hexylfluorene
Thermal Stability and Identification of Degradation Pathways
Thermal degradation poses a considerable challenge to the longevity of polymeric materials, including Poly(9,9-di-n-Hexylfluorene) (PFH). This process typically involves the thermally induced scission of chemical bonds within both the polymer's main chain and its side chains. The presence of oxygen significantly accelerates this chain scission process sigmaaldrich.com.
A key pathway in the thermal oxidative degradation of polyfluorenes is an autocatalytic radical chain reaction that leads to the formation of fluorenone units sigmaaldrich.com. Under intense thermal oxidation conditions, the generation of radical species initiates the degradation of the fluorene (B118485) units themselves. These radical species subsequently react with oxygen, forming peroxy radicals. In a propagation step, these peroxy radicals abstract hydrogen atoms from the polymer's side chains, resulting in the formation of peroxides and new radicals within the side chains sigmaaldrich.com.
The consequences of thermal degradation are observable through changes in the polymer's optical properties. For instance, an increase in temperature can lead to a blue shift in the absorption spectra of PFH films, which is indicative of a decrease in the effective conjugation length of the polymer backbone sigmaaldrich.com. Furthermore, the appearance and intensification of an unwanted green tail emission in the photoluminescence (PL) spectrum are often attributed to the formation of on-chain ketonic defects, such as fluorenone sigmaaldrich.com. An elevated concentration of fluorenone directly correlates with an augmentation of this low-energy emission band sigmaaldrich.com. Interestingly, the presence of a dense, close-packing, and organized β-phase within the polymer structure has been shown to suppress these undesirable low-energy emitting species, suggesting a potential strategy for improving thermal stability sigmaaldrich.com.
Photo-Oxidative Degradation and Defect Formation (e.g., Fluorenone Units)
Photo-oxidative degradation is another critical factor affecting the stability of Poly(9,9-di-n-Hexylfluorene), particularly in light-emitting devices. This process involves the photooxidation of the polymer matrix, which primarily leads to the formation of aromatic ketones, most notably fluorenone, at the chain-terminating monomer units. The formation of these fluorenone defects is detrimental as they act as quenchers of the polymer's intrinsic fluorescence.
Spectroscopic analyses, such as Fourier transform infrared (FTIR) spectroscopy, provide clear evidence of this degradation. The appearance of new infrared peaks at 1717 cm⁻¹ and 1606 cm⁻¹ strongly suggests the oxidation to fluorenone-containing structures, as fluorenone itself exhibits characteristic strong absorption bands at 1708 cm⁻¹ and 1600 cm⁻¹. It is believed that the chain-terminating fluorene monomers, which possess hydrogen atoms at the 9-position, are the primary sites susceptible to this oxidation mechanism. Specifically, photo-oxidation can cause chemical reactions that replace the aliphatic chain with carbonyl groups at the 9-position, leading to the formation of fluorenone defects.
The impact of photo-oxidative degradation is also evident in the photoluminescence spectra, where it can lead to the appearance of a broad green emission band, often centered around 535 nm. These keto defects serve as low-energy trapping sites for singlet excitons, which are subsequently populated by excitation energy transfer from the main polymer chain. Moreover, a more pronounced contribution from defect-related emission is typically observed in electroluminescence (EL) compared to PL, suggesting that charge carrier trapping at the keto sites plays an additional role beyond just exciton (B1674681) trapping. Research indicates that the green emission band resulting from oxidation in dialkyl-fluorene polymers originates from the formation of excimer-like states between co-facially arranged fluorenone moieties. The presence of a polystyrene matrix can initially suppress this green emission during oxidation, but subsequent exposure to solvent vapor or thermal annealing can activate it.
Table 1: Spectroscopic Signatures of Fluorenone Defects
| Spectroscopic Method | Characteristic Feature | Observation | Reference |
| FTIR | New peaks | 1717 cm⁻¹, 1606 cm⁻¹ (suggestive of fluorenone) | |
| FTIR | Fluorenone bands | 1708 cm⁻¹, 1600 cm⁻¹ (fluorenone itself) | |
| PL Emission | Broad green band | Centered at 535 nm | |
| PL/EL Emission | Low-energy band | 2.2-2.3 eV (keto defect sites) |
Impact of Degradation on Optoelectronic Performance and Device Lifetime
The degradation of Poly(9,9-di-n-Hexylfluorene) has profound implications for the optoelectronic performance and operational lifetime of devices, particularly PLEDs. Degradation mechanisms, including both thermal and photo-oxidative processes, lead to a significant loss of luminous intensity. This loss is primarily attributed to exciton transfer and subsequent relaxation through excimers, which are non-radiative pathways.
Device lifetime is a critical parameter for the practical application of organic light-emitting diodes (OLEDs). Industry requirements often demand operating lifetimes in excess of 3,000 to 10,000 hours, along with storage times of five years or more. However, exposure to atmospheric oxygen and moisture is a major factor that severely diminishes the lifetime of OLEDs. Moisture, for instance, can react with the low work-function metal cathode, leading to the delamination of the electrode from the organic layers. Furthermore, contaminants can degrade the hole-transporting layer, thereby reducing the efficiency of hole injection, or directly react with the emissive layer, which annihilates the active chromophores or quenches the luminescence.
Strategies aimed at optimizing the formation of the β-phase in polyfluorene films have shown promise in improving PLED performance and effectively suppressing the unwanted green emission, thereby contributing to enhanced device stability and longevity sigmaaldrich.com.
Table 2: Impact of Degradation on Optoelectronic Performance
| Degradation Mechanism | Observed Effect on Performance | Underlying Cause | Reference |
| General Degradation | Loss of luminous intensity | Exciton transfer, excimer relaxation | |
| Chemical Degradation | Reduced device efficiency | Alteration of bulk film and interface properties | |
| Fluorenone Formation | Decline in optical properties, unwanted green emission | On-chain ketonic defects, low-energy trapping sites | sigmaaldrich.com |
| Oxygen/Moisture Exposure | Severely reduced OLED lifetime | Reaction with cathode, degradation of hole transport layer, quenching of luminescence |
Supramolecular Chemistry and Self Assembly of Fluorene and Poly 9 N Hexylfluorene Systems
Investigation of Non-Covalent Interactions in Fluorene (B118485) Architectures
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the spatial arrangement and collective properties of molecular assemblies. In fluorene-based systems, π-π stacking is a predominant force, driving the organization of these aromatic molecules. The planar nature of the fluorene core facilitates significant overlap of π-orbitals between adjacent molecules, leading to stabilizing interactions.
Research into the fundamental nature of these interactions has provided precise measurements of their strength. For instance, the binding energies of an isolated, π-stacked dimer of fluorene have been determined, offering crucial benchmarks for theoretical models. These studies reveal the energetic contributions of π-stacking in the ground, excited, and ionic states, highlighting the complexity of these interactions beyond simple electrostatic considerations.
Table 1: Binding Energies of the Isolated π-Stacked Fluorene Dimer
| State | Binding Energy (kcal/mol) |
|---|---|
| Ground State (S₀) | -14.2 ± 0.5 |
| Excited State (S₁) | -15.8 ± 0.5 |
| Cationic State (D₀⁺) | -28.6 ± 0.7 |
The data in Table 1 underscores the significant stabilization afforded by π-π stacking, which is notably enhanced in the excited and cationic states. This has profound implications for the performance of fluorene-based materials in optoelectronic devices, where charge transport and exciton (B1674681) dynamics are paramount.
Molecular Recognition and Host-Guest Chemistry
The functionalization of the fluorene core at the C-9 position with hexyl chains not only enhances solubility but also provides a scaffold for the design of sophisticated host molecules for molecular recognition. By incorporating specific binding motifs, fluorene derivatives can be engineered to selectively interact with various guest species, including metal ions and neutral molecules.
A notable example is the development of fluorene-based chemosensors. These molecules often feature a receptor unit capable of binding a specific analyte, which in turn modulates the photophysical properties of the fluorene fluorophore. This change in fluorescence or absorption can be used for the sensitive and selective detection of the target guest.
The efficacy of these host-guest systems is quantified by their binding constants (K), which describe the equilibrium between the free host and guest and the host-guest complex. For example, a fluorene derivative incorporating an aza-crown ether has been shown to be a highly sensitive and selective sensor for zinc ions (Zn²⁺).
Table 2: Binding Constants of a Fluorene-Based Sensor for Zn²⁺
| Solvent | Binding Constant (K) in M⁻¹ |
|---|---|
| Tetrahydrofuran (THF) | (2-3) x 10⁵ |
| Water/Acetonitrile (B52724) (ACN) | (2-3) x 10⁵ |
The high binding constants indicate a strong affinity of the fluorene-based host for the Zn²⁺ guest, enabling its detection at low concentrations. This demonstrates the potential of 9-n-hexylfluorene derivatives in the development of advanced sensing technologies.
Self-Assembly Processes in Poly(9,9-di-n-Hexylfluorene) and its Derivatives
The principles of supramolecular chemistry extend from small molecules to polymers. Poly(9,9-di-n-hexylfluorene) (PFH) and its derivatives are known to self-assemble into a variety of ordered structures, driven by a combination of π-π stacking of the conjugated backbones and van der Waals interactions between the alkyl side chains. These self-assembly processes are critical in determining the morphology and, consequently, the electronic and optical properties of thin films.
In solution and in the solid state, polyfluorene chains have a tendency to aggregate. This aggregation can lead to the formation of distinct phases with altered photophysical properties. One of the most studied phenomena is the formation of the "β-phase," a more planar and ordered conformation of the polymer backbone compared to the amorphous or "glassy" phase.
The formation of the β-phase is accompanied by significant changes in the absorption and photoluminescence spectra. Typically, a red-shift is observed in both the absorption and emission peaks, indicative of an extended effective conjugation length in the aggregated state. These spectral shifts provide a valuable tool for probing the extent and nature of polymer aggregation.
Table 3: Spectroscopic Shifts upon β-Phase Formation in Poly(9,9-di-n-octylfluorene) (a close analogue of PFH)
| Spectroscopic Feature | Glassy Phase (nm) | β-Phase (nm) | Spectral Shift (nm) |
|---|---|---|---|
| Absorption Maximum | ~381 | ~433 (shoulder) | ~52 (red-shift) |
| Emission Maximum | ~415 | ~438 | ~23 (red-shift) |
The controlled formation of these aggregates is crucial for optimizing the performance of polyfluorene-based devices, as the β-phase can enhance charge transport and lead to more stable and efficient light emission.
Beyond simple aggregation, poly(9,9-di-n-hexylfluorene) can self-assemble into more complex, higher-order structures such as nanofibers, ribbons, and porous networks. The morphology of these structures can be controlled by various factors, including the choice of solvent, processing conditions, and the introduction of other molecular components.
For instance, the blending of poly(9,9-di-n-hexylfluorene) with polystyrene-grafted silica (B1680970) nanoparticles can induce the formation of highly ordered hexagonal arrays of isoporous films. The dimensions of these pores can be tuned by adjusting the concentration of the nanoparticles and the processing parameters.
Table 4: Pore Size of Self-Assembled Poly(9,9-di-n-hexylfluorene) Isoporous Films
| Parameter | Value |
|---|---|
| Pore Size Range | 3.6 to 8.5 µm |
The ability to create such well-defined, porous structures opens up possibilities for applications in areas such as microelectronics, and chemical and biological sensing, where precise control over morphology at the micro- and nanoscale is essential.
Advanced Characterization of Supramolecular Assemblies
A comprehensive understanding of the supramolecular assemblies of fluorene and poly(9,9-di-n-hexylfluorene) relies on the use of advanced characterization techniques. These methods provide detailed information about the structure, morphology, and properties of the self-assembled architectures.
X-ray diffraction (XRD) is a powerful tool for probing the molecular packing and crystallinity of these materials. Grazing-incidence X-ray diffraction (GIXD) is particularly useful for characterizing the structure of thin films. Studies on aligned thin films of poly(9,9-bis(2-ethylhexyl)fluorene-2,7-diyl), a close derivative of PFH, have revealed the formation of highly ordered mesomorphic structures.
Table 5: Structural Parameters of Aligned Poly(9,9-bis(2-ethylhexyl)fluorene-2,7-diyl) Thin Films from GIXD
| Sample | Film Thickness (nm) | Dichroic Ratio (Absorption) | Fluorescence Anisotropy |
|---|---|---|---|
| Case I | Not specified | 2.86 | 0.43 |
| Case II | 9 | 2.15 | 0.56 |
In addition to diffraction techniques, microscopy methods such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) provide direct visualization of the surface morphology and internal structure of the self-assembled materials. Spectroscopic techniques, including UV-Vis absorption and photoluminescence spectroscopy, are indispensable for probing the electronic and optical properties of the assemblies, as discussed in the context of polymer aggregation.
Through the synergistic application of these advanced characterization techniques, a detailed picture of the complex interplay between molecular structure, non-covalent interactions, and the resulting supramolecular architectures of this compound-based systems can be achieved.
Conclusion and Future Research Directions
Summary of Key Research Advancements in 9-n-Hexylfluorene Chemistry
Research into this compound has led to significant progress in the development of novel organic materials with tailored optoelectronic properties. A major area of advancement lies in the synthesis and application of its polymeric derivatives, most notably poly(9,9-di-n-hexylfluorene) (PDHF or F6).
Synthesis and Polymerization:
The synthesis of this compound and its subsequent polymerization have been extensively studied. Various synthetic routes have been developed, including the electrochemical oxidation of 9-hexylfluorene to produce soluble and fusible π-conjugated polymers. rsc.orgrsc.org The properties of the resulting polymers, such as molecular weight, are significantly influenced by the electrode materials used during synthesis. rsc.orgrsc.org Other methods, like the Suzuki coupling reaction, have been instrumental in creating high-molecular-weight polymers from 9,9-disubstituted fluorene (B118485) monomers. sci-hub.seillinois.edu This has enabled the production of polymers with well-defined structures and properties.
Optoelectronic Properties and Applications:
Polyfluorenes derived from this compound are renowned for their strong blue photoluminescence and electroluminescence, making them highly suitable for organic light-emitting diodes (OLEDs). sci-hub.sesigmaaldrich.com The introduction of the n-hexyl side chains at the C-9 position of the fluorene unit enhances the solubility of the polymer in common organic solvents, facilitating device fabrication through solution processing techniques like spin casting. sci-hub.se
Researchers have also explored the creation of copolymers to fine-tune the material's properties. For instance, copolymers of 9,9-di-n-hexylfluorene with other monomers like boron difluoride formazanate have been synthesized, exhibiting tunable electrochemical behavior and potential as light-harvesting materials. rsc.orguwo.ca Furthermore, the development of cationic conjugated polymers based on a fluorene backbone, such as poly(9,9-bis(6'-N,N,N-trimethylammonium-hexyl)fluorene diiodide) (PTMA-FI), has opened up applications in bioelectronics and biosensing due to their water solubility and ability to interact with biological molecules. ontosight.ai
Table 1: Key Research Advancements and their Significance
| Research Advancement | Description | Significance |
|---|---|---|
| Soluble Conjugated Polymers | Development of synthetic methods, like electrochemical oxidation, to produce soluble poly(9-hexylfluorene). rsc.orgrsc.org | Enables easy processing from solution, crucial for large-area and low-cost device fabrication. |
| High-Efficiency Blue Emitters | Poly(9,9-di-n-hexylfluorene) and its derivatives exhibit strong blue photo- and electroluminescence. sci-hub.sesigmaaldrich.com | Addresses the need for stable and efficient blue-light-emitting materials in full-color displays and lighting. |
| Tunable Copolymers | Synthesis of copolymers incorporating 9,9-di-n-hexylfluorene with other functional units. rsc.orguwo.ca | Allows for the precise tuning of electronic and optical properties for specific applications like light-harvesting. |
| Bio-functional Polymers | Creation of water-soluble, cationic fluorene-based polymers. ontosight.ai | Expands the application of fluorene derivatives into the realm of bioelectronics, biosensors, and bioimaging. |
| Carbon Nanotube Dispersion | Use of poly(9,9-di-n-hexylfluorene) for the selective dispersion of single-walled carbon nanotubes (SWCNTs). rug.nl | Offers a method to separate semiconducting and metallic SWCNTs, which is vital for their application in electronics. |
Identification of Outstanding Challenges and Knowledge Gaps
Despite the significant progress, several challenges and knowledge gaps remain in the field of this compound chemistry, hindering the full realization of its potential.
Photochemical Stability and Unwanted Emission:
A major challenge associated with polyfluorenes, including PDHF, is their long-term photochemical stability. A well-documented issue is the emergence of an undesirable green emission band during device operation or upon exposure to UV light in the presence of air. illinois.edu This phenomenon is often attributed to the formation of fluorenone defects in the polymer backbone through photo-oxidation. illinois.edu While the link to fluorenone is widely accepted, a deeper, mechanistic understanding of the degradation pathways and the factors influencing their kinetics is still required. This knowledge gap impedes the development of strategies to enhance the operational lifetime and color purity of fluorene-based OLEDs.
Control over Polymer Microstructure and Interchain Interactions:
The performance of polymer-based devices is highly dependent on the polymer's microstructure, including its chain conformation and packing in the solid state. While the introduction of hexyl chains improves solubility, it also influences the intermolecular interactions and morphology of thin films. There is a need for a more profound understanding of how to control the self-assembly and crystallization of poly(9,9-di-n-hexylfluorene) to optimize charge transport and emission efficiency. tue.nl The complex interplay between side-chain length, processing conditions, and the resulting solid-state morphology is an area where further systematic investigation is needed. rug.nl
Charge Injection and Transport in Devices:
Achieving balanced charge injection and transport (of both holes and electrons) is critical for efficient OLEDs. While polyfluorenes are known to transport both charge carriers, optimizing the interfaces between the active polymer layer and the electrodes remains a challenge. researchgate.net A significant knowledge gap exists in the precise tuning of the energy levels (HOMO and LUMO) of this compound-based polymers to minimize the energy barriers for charge injection from commonly used electrode materials. illinois.edu This often necessitates the use of complex multi-layer device architectures, which can increase manufacturing costs and complexity. researchgate.net
| Fundamental Process Understanding | Incomplete understanding of the fundamental photophysical and electrochemical processes at a molecular level. | Hinders the rational design of new materials with predictable and improved properties. |
Emerging Research Avenues and Potential Applications in Advanced Materials Science
The unique properties of this compound and its derivatives continue to inspire new research directions and potential applications beyond conventional OLEDs.
Advanced Functional Materials:
The versatility of the fluorene core allows for the design of novel functional materials. An emerging area is the development of "smart" materials that respond to external stimuli. scholarsresearchlibrary.com For instance, research into inducing chirality in achiral polyfluorene derivatives using circularly polarized light opens up possibilities for applications in chiroptical devices and information processing. researchgate.net The synthesis of copolymers with specific functional units is another promising avenue. For example, incorporating electron-deficient units can lead to materials with improved electron transport properties or to polymers with applications in organic photovoltaics (OPVs) and sensors. researchgate.net
Supramolecular Chemistry and Self-Assembly:
Harnessing the principles of supramolecular chemistry to control the self-assembly of this compound-based molecules and polymers is a rapidly developing field. tue.nl By designing molecules with specific non-covalent interactions, it is possible to create well-ordered nanostructures with enhanced properties. This approach could lead to the development of materials with improved charge mobility for high-performance transistors or to the fabrication of highly efficient sensors. The use of block copolymers containing poly(di-n-hexylfluorene) segments to form well-defined micelles and other nanostructures via crystallization-driven self-assembly is a testament to the potential of this approach. tue.nl
Bio-inspired and Biomedical Applications:
The development of water-soluble and biocompatible fluorene-based polymers has paved the way for their use in biomedical applications. ontosight.ai Cationic conjugated polymers can interact with negatively charged biomolecules like DNA and proteins, making them suitable for use in biosensors for disease diagnostics. ontosight.ai Their fluorescent properties also make them attractive candidates for bioimaging and as probes for cellular processes. Further research in this area could focus on designing materials with specific biological targets and on exploring their potential in therapeutic applications, such as photodynamic therapy.
Energy Storage and Conversion:
The conjugated nature of polyfluorenes suggests their potential use in energy storage and conversion devices. While less explored than their application in OLEDs, there is growing interest in using these materials in organic solar cells, photodetectors, and as components in batteries and supercapacitors. scholarsresearchlibrary.comcas.org The ability to tune their electronic properties through copolymerization and functionalization is key to developing materials with optimal performance for these applications. researchgate.net
Table 3: Emerging Research Avenues and Potential Applications
| Research Avenue | Potential Applications | Key Enabling Science |
|---|---|---|
| Stimuli-Responsive Materials | Chiroptical switches, smart windows, and sensors. scholarsresearchlibrary.comresearchgate.net | Design of molecules that change their properties in response to light, heat, or chemical stimuli. |
| Supramolecular Engineering | High-performance organic transistors, advanced sensors, and controlled drug delivery systems. tue.nl | Control over non-covalent interactions to guide the self-assembly of molecules into functional nanostructures. |
| Biomedical Integration | Biosensors, bioimaging agents, and photodynamic therapy. ontosight.ai | Synthesis of water-soluble, biocompatible, and functionalized polymers that can interact with biological systems. |
| Energy Technologies | Organic solar cells, photodetectors, and components for batteries and supercapacitors. scholarsresearchlibrary.comcas.org | Tuning of electronic energy levels and charge transport properties for efficient energy conversion and storage. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 9-<i>n</i>-Hexylfluorene in laboratory settings?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation, where fluorene reacts with 1-bromohexane in the presence of a Lewis acid catalyst (e.g., AlCl3). Key steps include:
- Reaction Optimization : Adjust molar ratios (e.g., 1:1.2 fluorene to alkylating agent) and temperature (60–80°C) to minimize side products like dialkylated derivatives.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Validation : Confirm purity via melting point analysis and <sup>1</sup>H NMR (e.g., characteristic singlet for C9 proton at δ 4.2–4.5 ppm) .
Q. What analytical techniques are effective for characterizing 9-<i>n</i>-Hexylfluorene’s purity and structural integrity?
- Methodological Answer :
- GC-MS : Detects volatile impurities and confirms molecular ion peaks (e.g., m/z 268 for M<sup>+</sup>). Use splitless injection mode with a DB-5MS column .
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks to verify alkyl chain integration (e.g., hexyl protons at δ 0.8–1.5 ppm) and aromatic backbone symmetry.
- HPLC : Employ a C18 reverse-phase column with UV detection (λ = 254 nm) to quantify purity (>98%) .
Q. What safety precautions are critical when handling 9-<i>n</i>-Hexylfluorene in research?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of fine particulates.
- Waste Disposal : Collect organic waste in designated containers for incineration, adhering to local regulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for 9-<i>n</i>-Hexylfluorene derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to confirm peak assignments.
- Alternative Techniques : Use X-ray crystallography (if crystals are obtainable) or FT-IR to validate functional groups (e.g., C-H stretching at 3050 cm<sup>-1</sup> for aromatic protons).
- Peer Review : Collaborate with independent labs to replicate results and identify systematic errors .
Q. What strategies improve the solubility of 9-<i>n</i>-Hexylfluorene in organic solvents for consistent reactivity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for enhanced solubility.
- Temperature Control : Pre-heat solvents (40–50°C) to dissolve the compound, then cool slowly to avoid precipitation.
- Derivatization : Introduce polar functional groups (e.g., hydroxyl or ester moieties) to the hexyl chain while maintaining core structure integrity .
Q. How should researchers design experiments to probe the electronic effects of the hexyl substituent on 9-<i>n</i>-Hexylfluorene’s photophysical properties?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with varying alkyl chain lengths (e.g., methyl, octyl) and measure UV-Vis absorption/emission spectra.
- Computational Modeling : Perform TD-DFT calculations to correlate HOMO-LUMO gaps with experimental λmax values.
- Electrochemical Analysis : Use cyclic voltammetry to quantify redox potentials and assess electron-donating/withdrawing effects of the substituent .
Data Management & Reporting
Q. How should conflicting data on 9-<i>n</i>-Hexylfluorene’s thermal stability be addressed in publications?
- Methodological Answer :
- Reproducibility Tests : Repeat thermogravimetric analysis (TGA) under inert (N2) and oxidative (air) atmospheres to identify decomposition pathways.
- Contextual Analysis : Compare results with structurally similar compounds (e.g., 9,9-dimethylfluorene) to determine if discrepancies arise from experimental conditions or inherent instability .
Q. What frameworks ensure rigorous interpretation of 9-<i>n</i>-Hexylfluorene’s reactivity in catalytic applications?
- Methodological Answer :
- Control Experiments : Include blank reactions (without catalyst) and reference catalysts (e.g., Pd/C) to benchmark performance.
- Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., Raman spectroscopy) to identify rate-determining steps.
- Statistical Validation : Apply ANOVA to confirm significance of yield differences across triplicate trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
